molecular formula C17H17NO B1621836 N-(2-cyclopropylphenyl)-4-methylbenzamide CAS No. 368890-80-6

N-(2-cyclopropylphenyl)-4-methylbenzamide

Cat. No. B1621836
M. Wt: 251.32 g/mol
InChI Key: MFGHAPXGFDGOQN-UHFFFAOYSA-N
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Description

“N-(2-cyclopropylphenyl)-4-methylbenzamide” is a chemical compound that has been studied for its potential use as an NLRP3 inflammasome inhibitor . Inflammasomes are protein complexes that play a crucial role in the immune response, particularly in the process of inflammation. Inhibitors of these complexes could potentially be used in the treatment of a variety of diseases, including neurodegenerative diseases such as Parkinson’s and Alzheimer’s .


Synthesis Analysis

The synthesis of this compound involves chemical modifications of the sulfonylurea linker on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . This process can tolerate changes in the position of the carbonyl and sulfonyl group or the flexible insertion of a cyclopropyl group . The synthesis process leads to the identification of several potent and diversified NLRP3 antagonists .


Molecular Structure Analysis

The molecular structure of “N-(2-cyclopropylphenyl)-4-methylbenzamide” includes a cyclopropyl group, which is a three-membered carbon ring. The general formula for a cycloalkane composed of n carbons is CnH2n .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .

properties

IUPAC Name

N-(2-cyclopropylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-12-6-8-14(9-7-12)17(19)18-16-5-3-2-4-15(16)13-10-11-13/h2-9,13H,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGHAPXGFDGOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391493
Record name STK091461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropylphenyl)-4-methylbenzamide

CAS RN

368890-80-6
Record name STK091461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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